4-Nitrobenzyl O-acetyl-L-serinate hydrochloride
Overview
Description
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is a chemical compound with the molecular formula C12H15ClN2O6. It is a derivative of L-serine, an amino acid, and features a nitrobenzyl group and an acetyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride typically involves the following steps:
Protection of L-serine: The hydroxyl group of L-serine is protected using an acetyl group. This is achieved by reacting L-serine with acetic anhydride in the presence of a base such as pyridine.
Formation of 4-nitrobenzyl ester: The protected L-serine is then reacted with 4-nitrobenzyl chloride in the presence of a base like triethylamine to form the 4-nitrobenzyl ester.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection and esterification: Large quantities of L-serine are protected and esterified using automated reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrobenzyl alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Major Products Formed
Hydrolysis: L-serine, 4-nitrobenzyl alcohol.
Reduction: 4-aminobenzyl O-acetyl-L-serinate hydrochloride.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride is used in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme kinetics and protein modification.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl O-acetyl-L-serinate hydrochloride involves its interaction with biological molecules. The nitrobenzyl group can undergo photolysis, releasing the active L-serine moiety. This property is exploited in controlled drug release systems where the compound is activated by light.
Comparison with Similar Compounds
4-Nitrobenzyl O-acetyl-L-serinate hydrochloride can be compared with other similar compounds such as:
4-Nitrobenzyl O-acetyl-L-alaninate hydrochloride: Similar structure but with alanine instead of serine.
4-Nitrobenzyl O-acetyl-L-threoninate hydrochloride: Similar structure but with threonine instead of serine.
The uniqueness of this compound lies in its specific interaction with biological molecules and its potential use in photolysis-based applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (2S)-3-acetyloxy-2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6.ClH/c1-8(15)19-7-11(13)12(16)20-6-9-2-4-10(5-3-9)14(17)18;/h2-5,11H,6-7,13H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZHJUOZKFPKHA-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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